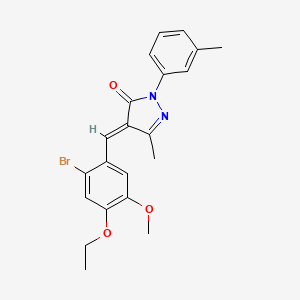
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has been studied for its potential applications in scientific research. The compound is also known by the name of C1-IB-MECA and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the activation of the adenosine A3 receptor. The compound acts as an agonist of this receptor and leads to the activation of various signaling pathways. The activation of these pathways leads to the various biochemical and physiological effects observed in the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include anti-inflammatory, anti-tumor, and immunomodulatory effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and also reduce the infiltration of immune cells into the site of inflammation. The compound has also been found to induce apoptosis in cancer cells and inhibit their growth. The compound has been found to increase the production of cytokines and also enhance the activity of immune cells.
实验室实验的优点和局限性
The advantages of using 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione in lab experiments include its potential applications in anti-inflammatory, anti-tumor, and immunomodulatory research. The compound has been found to have a high yield during synthesis, which makes it easier to obtain. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety.
未来方向
The future directions for research on 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione include further studies on its mechanism of action and potential applications in various fields. The compound has shown promising results in anti-inflammatory, anti-tumor, and immunomodulatory research, and further studies can help in determining its potential as a therapeutic agent. The compound can also be modified to improve its efficacy and reduce its toxicity. Further studies can also help in determining the safety of the compound and its potential for clinical use.
Conclusion:
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione is a chemical compound that has shown promising results in scientific research. The compound has anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to activate the adenosine A3 receptor. The compound has potential applications in various fields, and further studies can help in determining its potential as a therapeutic agent. The compound has advantages and limitations for lab experiments, and future research can help in addressing these limitations.
合成方法
The synthesis of 3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3-chlorobenzaldehyde with 2-isopropoxy-3-methoxybenzylamine to form the Schiff base. This Schiff base is then reacted with 2,4-thiazolidinedione to yield the final product. The synthesis of this compound has been reported in various research papers, and the yield has been found to be satisfactory.
科学研究应用
3-(3-chlorophenyl)-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. Studies have shown that the compound can inhibit the growth of cancer cells and also induce apoptosis in them. The compound has also been found to have a positive effect on the immune system by increasing the production of cytokines.
属性
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-12(2)27-18-13(6-4-9-17(18)26-3)10-16-19(24)23(20(25)22-16)15-8-5-7-14(21)11-15/h4-12H,1-3H3,(H,22,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWSCKQQSMUTJV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)
![4-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B5915118.png)
![2-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-furoate](/img/structure/B5915130.png)
![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)


![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915177.png)